molecular formula C9H10ClF2NO3 B13038511 (S)-2-Amino-3-(2,6-difluoro-4-hydroxyphenyl)propanoic acid hcl

(S)-2-Amino-3-(2,6-difluoro-4-hydroxyphenyl)propanoic acid hcl

Cat. No.: B13038511
M. Wt: 253.63 g/mol
InChI Key: HRSTUUUIQNPDNY-QRPNPIFTSA-N
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Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name for this compound is (2S)-2-ammonio-3-(2,6-difluoro-4-hydroxyphenyl)propanoate hydrochloride, reflecting its protonated amino group and anionic carboxylate stabilized by a chloride counterion. The stereodescriptor (S) specifies the absolute configuration at the chiral α-carbon (C2), where the amino group (-NH3+), carboxylate (-COO–), and aromatic side chain adopt a prioritized arrangement according to Cahn-Ingold-Prelog rules.

The phenyl ring substituents follow ortho (C2, C6) fluorination and para (C4) hydroxylation, creating a C2-symmetric substitution pattern. This symmetry reduces conformational自由度 while introducing strong electron-withdrawing effects that modulate phenolic acidity. X-ray crystallographic studies of analogous fluorinated tyrosine derivatives confirm that such substitutions preserve the L-amino acid backbone geometry while altering side-chain electronic properties.

Molecular Geometry and Electron Density Distribution

Density functional theory (DFT) optimizations at the B3LYP/6-311G(d,p) level predict a planar phenyl ring (dihedral angle < 5° relative to the propanoate backbone) stabilized by resonance between the hydroxyl group and electron-deficient fluorinated positions. The C-F bond lengths measure approximately 1.34 Å, shorter than C-O bonds (1.42 Å) due to fluorine’s higher electronegativity and smaller atomic radius.

Electron density maps derived from X-ray diffraction reveal pronounced polarization effects:

  • Phenyl ring : Depletion at fluorinated carbons (Laplacian ∇²ρ > 0), with accumulation near oxygen in the hydroxyl group (∇²ρ < 0)
  • Amino group : Positive Laplacian values (∇²ρ = +3.2 eÅ⁻⁵) indicate charge-shared bonding with the adjacent carbon

A Fourier transform analysis of calculated structure factors shows strong anisotropy in the carboxylate group’s electron density, with deformation density peaks of +0.25 eÅ⁻³ along the C-O bonds.

Comparative Analysis with Canonical Tyrosine Structure

Substituting tyrosine’s para-hydroxyl group with ortho-fluorine atoms induces significant electronic and steric perturbations:

Property Tyrosine 2,6-Difluoro-4-hydroxy Derivative
C-OH Bond Length (Å) 1.38 1.35
pKₐ (phenolic OH) 10.1 8.9 ± 0.2
Side Chain Dipole (D) 2.1 3.7
Torsion Angle φ (Cα-Cβ) -64° -58°

The 30 mV reduction in phenolic oxidation potential (compared to 3,5-difluorotyrosine analogs) and altered dipole moment facilitate distinct intermolecular interactions in crystalline lattices. Fluorine’s inductive effect lowers the phenolic pKₐ by 1.2 units, enhancing proton dissociation under physiological conditions.

X-ray Crystallography Data and Unit Cell Parameters

Single-crystal X-ray diffraction of the hydrochloride salt reveals a monoclinic system with space group P2₁ and the following unit cell parameters:

Parameter Value
a (Å) 7.9351(4)
b (Å) 11.1687(6)
c (Å) 16.1281(9)
α (°) 90.0
β (°) 97.362(5)
γ (°) 90.0
Volume (ų) 1428.2
Z 4
Density (g/cm³) 1.572

The asymmetric unit contains two independent ion pairs, with the chloride anions participating in three N-H···Cl hydrogen bonds (2.89–3.12 Å) to ammonium groups. π-Stacking interactions between fluorinated phenyl rings (3.45 Å interplanar spacing) and O-H···O hydrogen bonds (2.67 Å) between carboxylates stabilize the crystal lattice.

Solid-State NMR Characterization of HCl Salt Form

¹³C cross-polarization magic-angle spinning (CP/MAS) NMR spectra exhibit resolved signals for all carbons:

Carbon Position δ (ppm) Assignment
C=O 174.3 Carboxylate
56.7 Chiral center
39.2 Methylene linker
C1 (phenyl) 156.4 Hydroxyl-substituted
C2/C6 (phenyl) 148.1 Fluorine-substituted

¹⁹F MAS NMR shows a single peak at -118.2 ppm, indicating equivalent fluorine environments due to the crystalline symmetry. Dipolar coupling measurements yield an order parameter S = 0.82 ± 0.03 for the C-F bonds, confirming restricted rotational mobility in the solid state.

Properties

Molecular Formula

C9H10ClF2NO3

Molecular Weight

253.63 g/mol

IUPAC Name

(2S)-2-amino-3-(2,6-difluoro-4-hydroxyphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H9F2NO3.ClH/c10-6-1-4(13)2-7(11)5(6)3-8(12)9(14)15;/h1-2,8,13H,3,12H2,(H,14,15);1H/t8-;/m0./s1

InChI Key

HRSTUUUIQNPDNY-QRPNPIFTSA-N

Isomeric SMILES

C1=C(C=C(C(=C1F)C[C@@H](C(=O)O)N)F)O.Cl

Canonical SMILES

C1=C(C=C(C(=C1F)CC(C(=O)O)N)F)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluoro-4-hydroxybenzaldehyde and (S)-2-amino-3-bromopropanoic acid.

    Reaction Steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Amide and Peptide Bond Formation

The primary amine group participates in nucleophilic acyl substitution reactions. In pharmaceutical applications, this group is often functionalized to enhance bioavailability or target specificity:

  • Reaction with activated carboxylic acids : Forms amide bonds under coupling agents like EDCl or HOBt. For example, conjugation with acetyl chloride yields N-acetylated derivatives.

  • Peptide synthesis : Used as a building block in peptide chains, leveraging its chiral center for stereoselective synthesis.

Example reaction :

 S 2 Amino 3 2 6 difluoro 4 hydroxyphenyl propanoic acid HCl+RCOClRCONH CH CH2C6H2F2OH COOH+HCl\text{ S 2 Amino 3 2 6 difluoro 4 hydroxyphenyl propanoic acid HCl}+\text{RCOCl}\rightarrow \text{RCONH CH CH}_2\text{C}_6\text{H}_2\text{F}_2\text{OH COOH}+\text{HCl}

Esterification of the Carboxylic Acid

The carboxylic acid group can be esterified to improve membrane permeability:

  • Methanol/H2_22SO4_44 : Forms methyl esters under acidic conditions .

  • Protection strategies : Boc or Fmoc groups are used to temporarily block the carboxylic acid during multi-step syntheses.

Conditions :

Reaction TypeReagentsProductYield (%)Reference
Methyl esterCH3_3OH, H2_2SO4_4Methyl 3-(2,6-difluoro-4-hydroxyphenyl)-2-aminopropanoate~85

Modification of the Phenolic Hydroxyl Group

The hydroxyl group at the 4-position undergoes electrophilic substitution and protection reactions:

  • Methylation : Using dimethyl sulfate in alkaline conditions forms 4-methoxy derivatives .

  • Acetylation : Reacts with acetic anhydride to produce acetyl-protected intermediates .

Key reaction :

Ar OH+(CH3)2SO4NaOHAr OCH3+NaHSO4\text{Ar OH}+(\text{CH}_3)_2\text{SO}_4\xrightarrow{\text{NaOH}}\text{Ar OCH}_3+\text{NaHSO}_4

Aromatic Ring Reactivity

  • Nitration : Requires harsh conditions (HNO3_3, H2_2SO4_4) due to electron withdrawal by fluorine .

  • Suzuki coupling : Limited by fluorine’s electron-withdrawing effects but feasible with palladium catalysts .

Salt Formation and Counterion Exchange

The hydrochloride salt can undergo counterion exchange:

  • Ion-exchange chromatography : Replaces Cl^- with other anions (e.g., acetate, sulfate) for solubility optimization.

Complexation with Metal Ions

The compound forms chelates with transition metals via its amino and hydroxyl groups:

  • Copper(II) complexes : Exhibit enhanced antioxidant activity in DPPH assays .

Table : Metal complex stability constants

Metal Ionlog K (Stability Constant)Application
Cu2+^{2+}8.2 ± 0.3Antioxidant enhancer
Fe3+^{3+}6.7 ± 0.2Catalytic oxidation

Redox Reactions

The phenolic hydroxyl group participates in antioxidant mechanisms:

  • DPPH radical scavenging : Reduces radicals via hydrogen atom transfer (IC50_{50} = 12.5 μM) .

  • Ferric ion reduction : Demonstrates FRAP activity comparable to ascorbic acid .

Bioconjugation for Drug Delivery

The amino group enables conjugation with targeting moieties:

  • PEGylation : Enhances pharmacokinetics by linking polyethylene glycol chains.

  • Antibody-drug conjugates (ADCs) : Attached via maleimide-thiol chemistry to monoclonal antibodies.

Scientific Research Applications

(S)-2-Amino-3-(2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, pain, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluoro-4-hydroxyphenylboronic acid
  • 2,6-Difluorophenylboronic acid
  • 2-(2,6-Difluoro-4-hydroxyphenyl)acetic acid

Uniqueness

(S)-2-Amino-3-(2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique profile of interactions with molecular targets, making it valuable for specialized applications in research and industry.

Biological Activity

(S)-2-Amino-3-(2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride, commonly known as DFHPA, is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H10ClF2NO3
  • Molar Mass : 253.63 g/mol
  • CAS Number : 2177258-75-0

DFHPA is structurally related to amino acids and exhibits activity as a selective modulator of neurotransmitter systems. It primarily acts on the glutamatergic system , influencing NMDA receptor activity. This modulation is crucial for various neurophysiological processes, including synaptic plasticity and memory formation.

Neuroprotective Effects

Research indicates that DFHPA possesses neuroprotective properties. In vitro studies have demonstrated that it can prevent neuronal cell death induced by excitotoxicity. Specifically, DFHPA has been shown to:

  • Reduce apoptosis in neuronal cell lines exposed to high levels of glutamate.
  • Enhance cell viability in models of oxidative stress, suggesting antioxidant capabilities.

Antitumor Activity

Recent studies have explored the potential antitumor effects of DFHPA. It has been found to inhibit the proliferation of various cancer cell lines, including:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)18

The mechanism behind this activity may involve the induction of cell cycle arrest and apoptosis in cancer cells.

Antimicrobial Properties

DFHPA has shown promise in antimicrobial applications. Studies have reported its efficacy against several drug-resistant bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The compound's ability to disrupt bacterial cell membranes contributes to its antimicrobial action.

Case Studies

  • Neuroprotection in Animal Models :
    • A study conducted on mice demonstrated that administration of DFHPA significantly improved outcomes in models of traumatic brain injury by reducing inflammation and neuronal loss.
  • Cancer Cell Line Studies :
    • In vitro experiments with DFHPA on MCF-7 cells showed a dose-dependent decrease in cell viability, with associated increases in markers for apoptosis (e.g., caspase activation).
  • Antimicrobial Efficacy :
    • Clinical isolates of Staphylococcus aureus were treated with DFHPA, resulting in a notable reduction in bacterial load compared to untreated controls.

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